![molecular formula C20H21N5O3S B2935319 2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 896166-57-7](/img/structure/B2935319.png)
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with an amino group, a sulfanyl group, and a methyl group attached to a phenyl ring. The molecule also contains an acetamide group attached to the sulfanyl group, which in turn is substituted with a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit properties common to other similar compounds, such as aromaticity from the phenyl rings, polarity from the amide and methoxy groups, and potential for hydrogen bonding from the amine and amide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the amide group could undergo hydrolysis or reduction, and the phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by its functional groups .科学的研究の応用
Antimicrobial Activities
Research on triazine derivatives, such as the synthesis and evaluation of new 1,2,4-triazole derivatives, has shown that some compounds possess good to moderate antimicrobial activities against test microorganisms. This indicates a potential for the development of new antimicrobial agents based on triazine chemistry, which could be relevant for the compound if it shares similar structural attributes or functional groups conducive to antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is another significant area of research. For example, the creation of new derivatives of 7-(2-Methoxyphenyl)-5-methyl-7H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine, demonstrates the versatility of triazine derivatives in synthesizing compounds that could serve as precursors or active agents in pharmaceutical research (Moradivalikboni, Heidarnezhad, Yuldashboy, & Rahmanov, 2014).
Development of New Materials
Triazine derivatives have also been explored for the development of new materials with specific chemical properties, such as sulfonated thin-film composite nanofiltration membranes. These materials demonstrate improved water flux, which is crucial for the treatment of dye solutions and other applications requiring efficient filtration technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
将来の方向性
特性
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-3-5-14(6-4-13)11-17-19(27)25(21)20(24-23-17)29-12-18(26)22-15-7-9-16(28-2)10-8-15/h3-10H,11-12,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCIUTDQUWEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

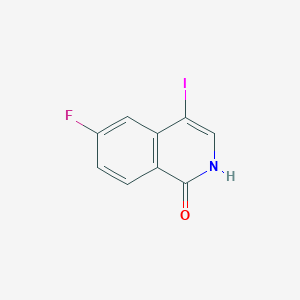
![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)



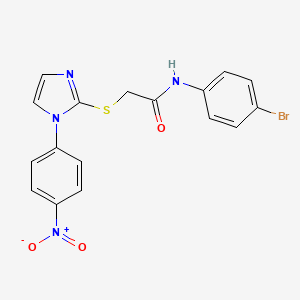
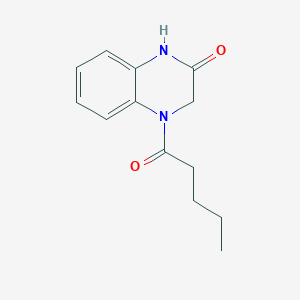
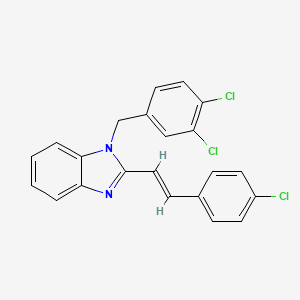
![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)

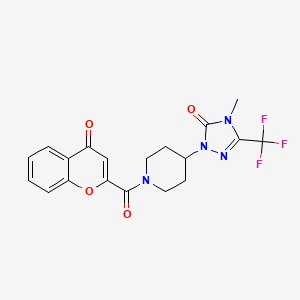
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)